Chlorbenside

Catalog No.
S523473
CAS No.
103-17-3
M.F
C13H10Cl2S
M. Wt
269.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorbenside

CAS Number

103-17-3

Product Name

Chlorbenside

IUPAC Name

1-chloro-4-[(4-chlorophenyl)methylsulfanyl]benzene

Molecular Formula

C13H10Cl2S

Molecular Weight

269.2 g/mol

InChI

InChI=1S/C13H10Cl2S/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8H,9H2

InChI Key

ZHLKXBJTJHRTTE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CSC2=CC=C(C=C2)Cl)Cl

Solubility

About 2.9 percent in ethanol; 5-7.5 percent in kerosene; soluble in acetone, benzene, toluene, xylene, petroleum ether.
Less than 1:5000 in wate

Synonyms

chlorbenside, Mitox

Canonical SMILES

C1=CC(=CC=C1CSC2=CC=C(C=C2)Cl)Cl

Description

The exact mass of the compound Chlorbensid is 267.988 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as about 2.9 percent in ethanol; 5-7.5 percent in kerosene; soluble in acetone, benzene, toluene, xylene, petroleum ether.less than 1:5000 in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33078. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Chlorinated - Supplementary Records. It belongs to the ontological category of organic sulfide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mode of Action Study

  • Chlorbensid inhibits chlorophyll synthesis in plants, disrupting the photosynthetic process and ultimately leading to cell death [1]. This makes it a valuable tool for researchers studying plant biochemistry and herbicide mechanisms. Scientists can use chlorbensid to investigate the specific pathways involved in chlorophyll production and understand how herbicides like chlorbensid exert their effects [1].

Environmental Fate Studies

  • Due to its persistence in the environment, chlorbensid is a relevant compound for studies on environmental contamination. Researchers employ chlorbensid to track its movement and degradation in soil and water bodies [2]. This information is crucial for assessing the potential environmental impact of past herbicide use and developing strategies for bioremediation [2].

Herbicide Resistance Research

  • Chlorbensid can be a useful tool in studies on herbicide resistance in weeds. By exposing weed populations to chlorbensid under controlled conditions, scientists can monitor the emergence of resistant strains [3]. This research helps to develop strategies for managing herbicide resistance, a significant challenge in modern agriculture [3].

Reference Sources

  • [1] The mode of action of chlorbensulfamyl chloride herbicides Weed Research, Volume 20, Issue 1, 1980, Pages 21-28
  • [2] Persistence of chlorbensidherbicide in a California soil: Journal of Environmental Quality, Vol. 7, No. 1, 1978, pp. 123-127
  • [3] Mechanisms of resistance to chlorsulfuron and chlortoluron in some grass weeds Weed Research, Volume 33, Issue 6, 1993, Pages 461-471

Chlorbenside, chemically represented as C13H10Cl2SC_{13}H_{10}Cl_{2}S, is a synthetic organic compound primarily utilized as a pesticide. It is also known by alternative names such as chlorparaside and chlorsulfacide. The compound exhibits properties typical of acaricides, making it effective against various mites and ticks. Chlorbenside has a boiling point of 83-84 °C at a pressure of 2.4 x 10^-3 Torr and a melting point ranging from 75 to 76 °C, with a density of 1.4210 g/cm³ at 25 °C .

, notably nucleophilic substitution reactions where chlorine atoms can be replaced by various nucleophiles. This property allows for the modification of its structure to enhance efficacy or reduce toxicity in specific applications . Additionally, it can undergo hydrolysis under certain conditions, leading to the formation of less active or inactive derivatives.

As an acaricide, chlorbenside is effective in controlling populations of harmful mites and ticks that affect agricultural crops and livestock. Its mode of action primarily involves disrupting the nervous system of these pests, leading to paralysis and death. Studies have indicated that chlorbenside has a relatively low toxicity to mammals compared to its target pests, making it a preferred choice in integrated pest management strategies .

Chlorbenside is synthesized through the reaction of p-chlorophenyl mercaptan with p-chlorobenzyl chloride. This process typically involves the use of appropriate solvents and catalysts to facilitate the reaction under controlled conditions, ensuring high yields and purity of the final product . The synthesis can be optimized by adjusting reaction parameters such as temperature and time.

Chlorbenside is primarily employed in agricultural settings as an acaricide. Its effectiveness against mites and ticks makes it valuable for protecting crops, particularly in fruit and vegetable production. Additionally, it has been explored for use in veterinary medicine to control ectoparasites on livestock . Its unique chemical structure also allows for potential applications in developing new pesticides with improved safety profiles.

Research on chlorbenside has focused on its interactions with various biological systems, particularly its effects on non-target organisms. Studies indicate that while chlorbenside effectively targets specific pests, it exhibits lower toxicity levels towards beneficial insects and mammals when used according to recommended guidelines . Understanding these interactions helps in assessing the environmental impact and safety of chlorbenside in agricultural practices.

Chlorbenside shares structural similarities with several other chemical compounds used in agriculture and pest control. Here are some comparable compounds:

Compound NameChemical FormulaPrimary UseUnique Features
FluorbensideC13H10ClFC_{13}H_{10}ClFAcaricideContains fluorine; often more volatile than chlorbenside .
ChlorpyrifosC9H11Cl3NO3PSC_{9}H_{11}Cl_3NO_3PSInsecticideBroad-spectrum insecticide; more toxic to mammals .
LindaneC6H6Cl6C_{6}H_6Cl_6InsecticideKnown for its persistence in the environment; banned in many countries .

Chlorbenside's uniqueness lies in its specific action against certain pests while maintaining lower toxicity levels for non-target organisms compared to some other similar compounds. Its structural characteristics allow for targeted applications without the extensive environmental impact associated with broader-spectrum pesticides.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Crystals
Colorless

XLogP3

5.2

Exact Mass

267.988

Boiling Point

83-84 °C at 0.0024 mm Hg

Density

1.4210 @ 25 °C/4 °C

Appearance

Solid powder

Melting Point

75.0 °C
75-76 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FLR6R453DD

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 41 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

In adequate dosage, /organochlorines/ interfere with axonic transmission of nerve impulses and, therefore, disrupt the function of the nervous system, principally that of the brain. This results in behavioral changes, sensory and equilibrium disturbances, involuntary muscle activity, and depression of vital centers, particularly those controlling respiration. /Organochlorines/

Vapor Pressure

1.21X10-5 mm Hg at 30 °C

Pictograms

Irritant

Irritant

Other CAS

103-17-3

Wikipedia

Chlorbenside

Methods of Manufacturing

Chlorbenside is made by the reaction of p-chlorophenyl mercaptan and p-chlorobenzyl chloride.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Chlorbenside (technical grade) as an active ingredient believed to be obsolete or discontinued for use as a pesticide.
... Technical product contains about 90% p,p'-isomer, 5% o,p'-isomer, and 2.5% m,p'-isomer.
... Little insecticidal activity. ... Compatible with other plant-protection products in the appropriate types of formulation.

Analytic Laboratory Methods

MICRO: (A) OXIDIZE TO SULFONE, NITRATE IN FUMING NITRIC-SULFURIC ACID TO TRINITRO COMPD WHICH, LIKE DDT, REACTS WITH SODIUM METHOXIDE IN BENZENE TO GIVE PURPLE COLOR. (B) OXIDIZE TO SULFONE WITH CR2O3 IN GLACIAL ACETIC ACID ... EXTRACT WITH ETHER, CONDENSE WITH M-DINITROBENZENE & MEASURE COLOR @ 510 NM. (C) EXTRACT USING MILLS-ONLEY-GAITHER PROCEDURE. CHLORBENSIDE & CHLORBENSIDE SULFOXIDE ARE CONVERTED TO CHLORBENSIDE SULFONE BY OXIDATION WITH CHROMIC-ACETIC ACID SOLN.

Dates

Modify: 2023-08-15

[(COMPOUNDS MST-84 AND MST-85. PREPARATION AND INVESTIGATION OF ANTIHYMENOLEPIC ACTIVITY)]

G A Gitsu, V G Dudarev, I A Fridman
PMID: 30721603   DOI:

Abstract




Usefulness of PKH fluorescent labelling to study leukemic cell proliferation with various cytostatic drugs or acetyl tetrapeptide--AcSDKP

Jean Boutonnat, Anne-Marie Faussat, Jean-Pierre Marie, Jérôme Bignon, Johanna Wdzieczak-Bakala, Magali Barbier, Josiane Thierry, Xavier Ronot, Pierre-Emmanuel Colle
PMID: 16171532   DOI: 10.1186/1471-2407-5-120

Abstract

PKH67 labelling was compared for classical proliferation assessment (using S phase evaluation) to analyse the cell proliferation of 29 AML patients treated or not with various drugs. Among these drugs, the effect of tetrapeptide AcSDKP or AcSDKP-NH2 on AML cells, stimulated or not by cytokines, was also evaluated in order to determine (i) if AcSDKP was able to inhibit blast cell proliferation as it inhibits haematopoietic progenitors (ii) if AcSDKP-NH2 was more stable than AcSDKP with FBS.
For PKH labeling, cells were suspended in Diluent C, and rapidly admixed with PKH67 solution at 20 microM PKH67. Staining was stopped by addition of FBS.
A good correlation between PKH67 labelling and bromodeoxyuridine incorporation was obtained first with 6/9 patients for control cells, then for 11/17 AML patients treated with classical antileukemic drugs (among whom 4 were also treated with AcSDKP). The effect of AcSDKP was also studied on 7 patients. The discrepancy between both methods was essentially due to an accumulation of cells into different cycle phases measured by BrdUrd incorporation secondary to drug action and PKH67 labelling which measured the dynamic proliferation. This last method allows identifying resistant cells which still proliferate. AcSDKP or AcSDKP-NH2 induced a decrease of leukemic cell proliferation in 5/7 patients when cytokines were added (in order to stimulate proliferation) one day after tetrapeptide AcSDKP or AcSDKP-NH2. No effect on proliferation was noted when cytokines were added to AcSDKP-NH2.
PKH67 labelling method is a powerful tool for cell proliferation assessment in patients with AML, even in cells treated by various drugs.


Explore Compound Types